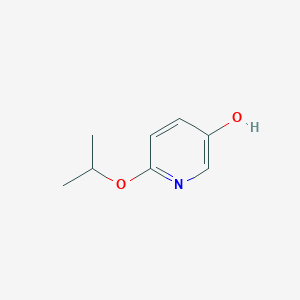
6-Isopropoxypyridin-3-OL
Vue d'ensemble
Description
6-Isopropoxypyridin-3-ol is a chemical compound with the CAS Number: 903886-71-5 . It has a molecular weight of 153.18 and its IUPAC name is 6-isopropoxy-3-pyridinol . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for 6-Isopropoxypyridin-3-ol were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The InChI code for 6-Isopropoxypyridin-3-ol is 1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Isopropoxypyridin-3-ol is a solid at room temperature . and should be stored in a refrigerator .Applications De Recherche Scientifique
1. Anti-inflammatory Applications
6-Isopropoxypyridin-3-OL and its analogues have demonstrated significant anti-inflammatory properties. A study explored the synthesis of various analogues with the 6-Aminopyridin-3-ol scaffold, focusing on diversifying side chains at the C(6)-position. The structural modifications aimed to enhance the anti-inflammatory activities, specifically for inflammatory bowel diseases. Notably, certain compounds outperformed tofacitinib, a known anti-colitis drug, in inhibiting TNF-α-induced adhesion of monocytic cells to colonic epithelial cells and blocking TNF-α-induced angiogenesis. These findings highlight the compound's potential in developing new treatments for inflammatory bowel diseases (Chaudhary et al., 2020).
2. Applications in Organometallic Catalysis
The coordination compounds of the oligopyridine ligand, closely related to 6-Isopropoxypyridin-3-OL, are extensively utilized in various research fields, including organometallic catalysis. These compounds have catalyzed a broad spectrum of reactions, ranging from artificial photosynthesis (water splitting) to biochemical and organic transformations. The review assessing the scope and limitations of these applications emphasizes the significance of such compounds in organic and macromolecular chemistry (Winter et al., 2011).
3. Antitumor and Antiangiogenic Activities
Research indicates that analogues of 6-Isopropoxypyridin-3-OL, specifically 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, possess high antiangiogenic activities. These compounds have shown promising results in inhibiting tumor growth and angiogenesis, a crucial process for tumor development. This study offers a basis for novel angiogenesis inhibitors that can interfere with angiogenesis-related pathologies, presenting a potential avenue for cancer therapy development (Lee et al., 2014).
4. Electrocatalytic Applications
A bioinspired derivative of 6-Isopropoxypyridin-3-OL was used as a precursor to produce nanocapsules of pyridinic N-rich carbon, showcasing superior electrocatalytic activity and stability in the oxygen reduction reaction (ORR). This highlights the potential of such compounds in creating efficient alternatives to platinum catalysts, with significant implications for energy conversion and storage technologies (Yi et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
6-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIORPZOIFQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxypyridin-3-OL | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
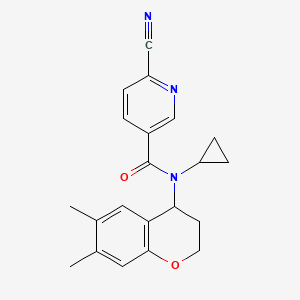
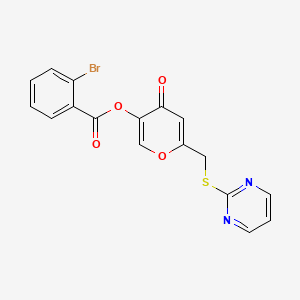
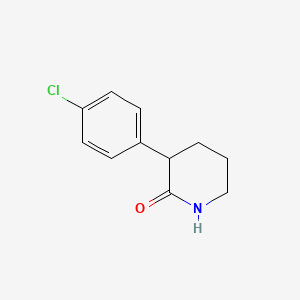
![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)
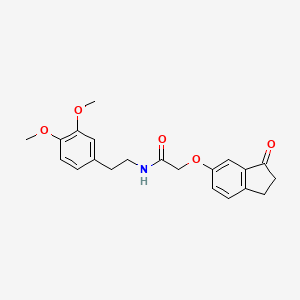
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
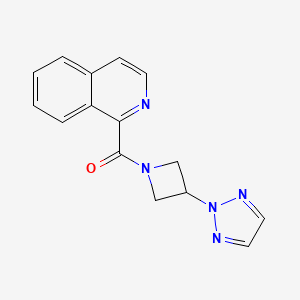

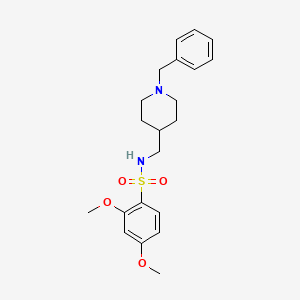
![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)
